4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide
Description
Properties
IUPAC Name |
4-[[2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-12-24-19-20(32-12)18(14-4-3-5-16(10-14)31-2)26-27(22(19)30)11-17(28)25-15-8-6-13(7-9-15)21(23)29/h3-10H,11H2,1-2H3,(H2,23,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWASKNFEUJLGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide, a complex organic compound, has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as an NLRP3 inflammasome inhibitor , which is crucial in inflammatory responses associated with various diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.49 g/mol. The intricate structure includes a thiazolopyridazine core, methoxyphenyl groups, and an acetamide moiety. This structural complexity contributes to its diverse biological activities.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O3S |
| Molecular Weight | 420.49 g/mol |
| Purity | Typically >95% |
The primary mechanism through which this compound exerts its biological effects is by inhibiting the NLRP3 inflammasome . This inhibition leads to a reduction in the activation of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in various inflammatory diseases, including autoimmune disorders and metabolic syndromes .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that treatment with this compound results in decreased levels of inflammatory markers .
Anticancer Potential
The thiazolopyridazine framework has been identified as a promising scaffold for the development of anticancer agents. Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Some studies have explored the antimicrobial potential of thiazolopyridazine derivatives against pathogens such as Mycobacterium tuberculosis. For instance, related compounds have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
Case Studies
- NLRP3 Inflammasome Inhibition : A study demonstrated that the compound significantly reduced the secretion of IL-1β in macrophages treated with lipopolysaccharides (LPS), suggesting its efficacy in modulating inflammatory responses .
- Anticancer Activity : In a series of experiments involving cancer cell lines, derivatives based on the thiazolopyridazine core exhibited IC50 values indicating potent anticancer activity, warranting further investigation into their mechanisms .
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Properties
*Note: Activity inferred from structural analogs (e.g., sulfonamide derivatives in ).
R7 Substitutions
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain reflux conditions (±2°C) to avoid side reactions .
- Catalysts : Use palladium catalysts for Suzuki-Miyaura coupling (if aryl groups are introduced) .
- Purification : Employ gradient elution in preparative HPLC (C18 column, acetonitrile/water) to achieve >95% purity .
Basic: How can the structure of the compound be confirmed post-synthesis?
Answer:
Use a combination of spectroscopic and crystallographic methods:
- NMR :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₃H₂₁N₅O₄S: 488.1294) .
- X-ray Crystallography : Resolve the thiazolo-pyridazine core geometry (e.g., bond angles: C-S-C ~95–100°) .
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of thiazolo-pyridazine derivatives?
Answer:
Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Compare docking scores of analogs with modified methoxyphenyl or acetamido groups .
Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values) for derivatives with mutations in the target’s active site .
Mutagenesis Studies : Replace key residues (e.g., catalytic lysine in kinases) to validate interaction hotspots .
Q. Example SAR Table :
| Modification Site | Activity Trend (IC₅₀) | Key Interaction |
|---|---|---|
| 3-Methoxyphenyl | IC₅₀ ↓ 2-fold vs. H-bond with Tyr-123 | Hydrophobic pocket occupancy |
| Acetamido linker | IC₅₀ ↑ 5-fold | Reduced solubility affecting membrane permeability |
Advanced: How can researchers address discrepancies in biological activity data across studies?
Answer:
Assay Standardization :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and passage numbers .
- Normalize to a reference inhibitor (e.g., staurosporine for kinase assays) .
Pharmacokinetic Factors : Measure plasma protein binding (e.g., via equilibrium dialysis) to explain variations in in vivo efficacy .
Data Reconciliation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
Q. Typical Protocol :
Seed cells at 5,000 cells/well in 96-well plates.
Treat with compound (0.1–100 μM) for 48 hours.
Quantify viability using MTT (λ = 570 nm) .
Advanced: What in vivo models are appropriate for evaluating therapeutic potential?
Answer:
- Xenograft Models : Subcutaneous implantation of HT-29 colorectal cancer cells in nude mice; monitor tumor volume after oral administration (10 mg/kg/day) .
- Pharmacokinetics : Conduct bioavailability studies in Sprague-Dawley rats (plasma t₁/₂ calculated via non-compartmental analysis) .
- Toxicity Screening : Assess liver enzymes (ALT/AST) and renal function (creatinine) after 28-day dosing .
Advanced: How can X-ray crystallography aid in understanding binding interactions?
Answer:
Co-Crystallization : Soak the compound (10 mM) into crystals of the target protein (e.g., PARP-1) .
Data Collection : Use synchrotron radiation (λ = 0.98 Å) to resolve electron density maps at 2.0 Å resolution .
Analysis : Identify hydrogen bonds (e.g., between the 4-oxo group and Arg-34) and hydrophobic contacts (methoxyphenyl with Leu-89) .
Q. Example Crystallography Table :
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Resolution | 1.9 Å |
| R-factor | 0.034 |
| Key Interaction | 4-oxo group → Arg-34 (2.8 Å) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
